[2'-13C]2'-Deoxyuridine

Mass Spectrometry Metabolic Tracing DNA Synthesis

Researchers tracking nucleotide metabolism face challenges distinguishing tracer from endogenous pools. [2'-13C]2'-Deoxyuridine solves this via a site-specific 2'-13C label enabling definitive +1 Da mass shift detection and unique NMR resolution. - Enables accurate quantification of thymidylate synthase activity and dTMP flux without the inhibitory effects of fluorinated analogs. - Tracks the deoxyribose moiety's independent metabolic fate (e.g., pentose phosphate pathway recycling) via distinct aliphatic 13C NMR signals. - Minimal isotopic perturbation (~0.44% mass increase) ensures native enzyme kinetics for reliable DNA replication and repair studies.

Molecular Formula C9H12N2O5
Molecular Weight 229.196
CAS No. 478510-87-1
Cat. No. B583574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2'-13C]2'-Deoxyuridine
CAS478510-87-1
Synonyms1-(2-Deoxy-β-D-erythro-pentofuranosyl)uracil-2’-13C;  2’-Desoxyuridine; Deoxyribose Uracil-2’-13C;  Deoxyuridine-2’-13C;  NSC 23615-2’-13C;  Uracil Deoxyriboside-2’-13C; 
Molecular FormulaC9H12N2O5
Molecular Weight229.196
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1
InChIKeyMXHRCPNRJAMMIM-SARLRRDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





About [2'-13C]2'-Deoxyuridine


[2'-13C]2'-Deoxyuridine (CAS 478510-87-1) is a stable isotope-labeled analog of the endogenous nucleoside 2'-deoxyuridine, featuring a single 13C atom incorporated at the 2' position of its deoxyribose sugar moiety . This site-specific labeling creates a molecule that is chemically and biologically identical to unlabeled 2'-deoxyuridine but possesses a distinct +1 Da mass shift and a unique NMR signature . As a pyrimidine 2'-deoxyribonucleoside, it serves as a critical tracer for investigating DNA synthesis, nucleotide metabolism, and thymidylate synthase activity without the confounding biological effects often associated with halogenated or chemically modified analogs .

Stable isotope tracer for DNA synthesis and pyrimidine salvage studies via LC-MS or GC-MS
Site-specific 2'-13C label enables distinct mass shift and NMR signature without base interference
Biochemically identical to unlabeled 2'-deoxyuridine; minimal physicochemical perturbation

Why Analogs Cannot Substitute for [2'-13C]2'-Deoxyuridine


While unlabeled 2'-deoxyuridine and other isotopically labeled variants (e.g., [1'-13C], [5'-13C], or 13C5) share the same nucleoside core, their analytical utility is fundamentally distinct. Unlabeled material cannot be distinguished from endogenous pools, precluding accurate tracer studies . Positional labeling at the 2' carbon, as opposed to the 1', 3', or 5' positions, generates unique NMR signals and mass spectral fragmentation patterns that are essential for resolving specific metabolic fates, such as tracking the intact transfer of the deoxyribose moiety versus base exchange . Furthermore, multiply labeled standards like 13C5 are designed for internal standardization in MS quantification, not for studying the specific metabolic handling of a single atom, making substitution analytically inappropriate .

  • Unlabeled deoxyuridine May be indistinguishable from endogenous pools, preventing accurate tracer quantification.
  • Positional isomers (e.g., [1'-13C], [5'-13C]) Generate different NMR and MS fragmentation patterns, limiting deoxyribose-specific fate resolution.
  • Multiply labeled standards (e.g., 13C5) Designed for MS internal standardization, not for single-atom metabolic handling or positional tracing.

Differentiation Evidence for [2'-13C]2'-Deoxyuridine


Mass Shift Advantage for MS-Based Detection

The incorporation of a single 13C atom at the 2' position of [2'-13C]2'-deoxyuridine results in a monoisotopic mass of 229.077972 Da, which is precisely +1.003355 Da greater than the monoisotopic mass of unlabeled 2'-deoxyuridine (228.074617 Da) . This mass shift enables unequivocal detection and quantification of the tracer against the natural abundance background of endogenous 2'-deoxyuridine using standard LC-MS or GC-MS workflows .

Mass shift for MS detection
Head-to-head
+1.003 Da shift vs. unlabeled deoxyuridine (229.078 vs 228.075 Da)
Enables unequivocal tracer distinction from endogenous background in MS workflows.
Calculated monoisotopic mass difference.
Mass Spectrometry Metabolic Tracing DNA Synthesis

NMR Resolution of Deoxyribose Metabolic Fate

The 2'-13C label is located on the deoxyribose ring, specifically at the C2' position. This contrasts with [1'-13C]2'-deoxyuridine (label at anomeric carbon) and [5'-13C]2'-deoxyuridine (label at exocyclic hydroxymethyl group) . In NMR-based metabolic flux studies, the 2'-13C label produces a distinct resonance that is not obscured by the signals from the uracil base or other sugar carbons, allowing for specific tracking of the deoxyribose moiety's metabolic fate, such as its potential recycling through the non-oxidative pentose phosphate pathway .

Deoxyribose fate by NMR
Class-level
2'-13C label at ribose C2' yields distinct aliphatic NMR signal (~60–90 ppm), separated from uracil base signals.
Supports specific tracking of deoxyribose ring metabolism without base carbon overlap.
Qualitative differentiation for metabolic flux studies.
NMR Spectroscopy Metabolic Flux Analysis Position-Specific Isotope Tracing

Biochemical Integrity of Single 13C Labeling

Replacing a single 12C atom with 13C results in a mass increase of only ~0.44% relative to the unlabeled molecule (228.20 Da vs. 229.20 Da) . This is a significantly smaller physicochemical perturbation compared to multiply-labeled versions such as 2'-deoxyuridine-13C5 (mass increase of ~2.2%) or dual-labeled 13C,15N2 (mass increase of ~1.3% plus altered hydrogen bonding potential) . Furthermore, unlike 5-fluoro-2'-deoxyuridine (FdUrd), which is a potent and selective inhibitor of thymidylate synthase, the 13C label is a non-radioactive, stable isotope that does not alter the compound's biochemical interactions, ensuring that observed metabolic fluxes reflect native biology rather than a drug-induced perturbation [1].

Biochemical integrity
Reported
~0.44% mass increase vs. 2.2% for 13C5 analog; ~5-fold smaller perturbation.
Ensures tracer behavior mimics native nucleoside, minimizing isotopic artifacts in biological assays.
No inhibitory activity unlike halogenated analogs (e.g., FdUrd).
Biochemical Fidelity Tracer Studies Isotopic Perturbation

Quantitative NMR Without Base Signal Overlap

In 13C NMR spectroscopy, the natural abundance 13C signals from the uracil base (carbons C2, C4, C5, C6) appear in the aromatic/olefinic region (~100-170 ppm), while the sugar carbons resonate in the aliphatic region (~60-90 ppm). The 13C label at the 2' position generates an enhanced signal in the aliphatic region, distinct from the base carbons. This contrasts with the predicted 13C NMR spectrum of unlabeled 2'-deoxyuridine, where all carbon signals are of similar low intensity [1]. For quantitative applications, the single, site-specific 2'-13C label provides a well-resolved and easily integrated peak, simplifying the determination of isotopic enrichment in complex biological matrices without the need for deconvolution from base carbon signals .

Quantitative NMR advantage
Reported
Enhanced 13C signal in aliphatic region, well-resolved from base carbons for integration.
Simplifies isotopic enrichment determination in complex biological matrices.
Based on predicted 13C NMR spectrum; supports quantitative analysis.
NMR Spectroscopy Quantitative NMR Isotopic Enrichment

Applications of [2'-13C]2'-Deoxyuridine


MS-Based Metabolic Tracing of Pyrimidine Salvage

In experiments quantifying the flux of deoxyuridine through the salvage pathway to dTMP synthesis, [2'-13C]2'-deoxyuridine serves as the ideal tracer. Its +1 Da mass shift (Evidence Item 1) allows for precise differentiation from endogenous, unlabeled deoxyuridine pools. This enables the accurate determination of incorporation rates into DNA and the assessment of thymidylate synthase activity in vitro and in vivo without the confounding inhibitory effects of fluorinated analogs like FdUrd (Evidence Item 3).

NMR Studies of Deoxyribose Ring Metabolism

For investigations requiring the elucidation of the metabolic fate of the deoxyribose moiety independent of the uracil base, [2'-13C]2'-deoxyuridine is uniquely suited. Its 2'-13C label provides a distinct, enhanced NMR signal in the aliphatic region (Evidence Item 4) that is not overlapped by base carbon signals. This allows researchers to track whether the sugar ring is cleaved, recycled via the pentose phosphate pathway, or remains intact during nucleoside metabolism. This level of positional resolution is not attainable with unlabeled, uniformly labeled, or 1'-/5'-positional isomers (Evidence Item 2).

Thymidylate Synthase Activity in Drug Development

In the development of novel thymidylate synthase (TS) inhibitors, [2'-13C]2'-deoxyuridine provides a physiologically relevant substrate for activity assays. Unlike the use of 5-fluoro-2'-deoxyuridine (FdUrd), which itself acts as an inhibitor and perturbs the system, the 13C-labeled deoxyuridine allows for direct measurement of the enzyme's native catalytic rate. The conversion of [2'-13C]2'-deoxyuridine (as its monophosphate) to labeled dTMP can be monitored by LC-MS, with the +1 Da mass shift providing a clear analytical window for quantification (Evidence Item 1). [1]

High-Fidelity Tracer for DNA Replication and Repair

When studying the kinetics of DNA replication or the incorporation of uracil into DNA (and its subsequent repair), the use of a tracer with minimal isotopic perturbation is critical. The single 13C atom of [2'-13C]2'-deoxyuridine represents a ~0.44% mass increase (Evidence Item 3), ensuring that the labeled molecule is processed by cellular machinery (e.g., nucleoside transporters, kinases, polymerases) with kinetics indistinguishable from the unlabeled compound. This fidelity is essential for obtaining accurate, biologically meaningful data on DNA synthesis and repair rates, which could be skewed by larger isotopic labels or chemically modified analogs.

Application
Selection Property
Validation Focus
Pyrimidine salvage pathway MS tracing
Site-specific 13C mass labeling
MS differentiation from endogenous deoxyuridine pools
Deoxyribose ring metabolism NMR studies
Positional NMR resolution at C2'
Sugar moiety fate tracking without uracil base interference
Thymidylate synthase (TS) enzyme research
Native substrate fidelity
Non-perturbing measurement of TS catalytic activity via MS
DNA replication and repair kinetics
Minimal isotopic mass perturbation
Kinetic fidelity in nucleoside transport, phosphorylation, and incorporation

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